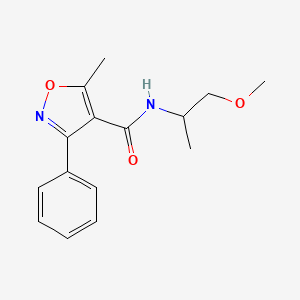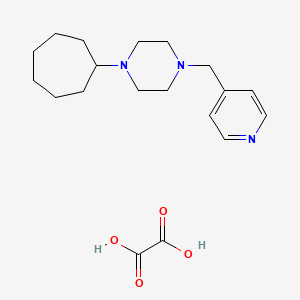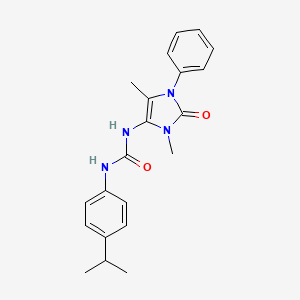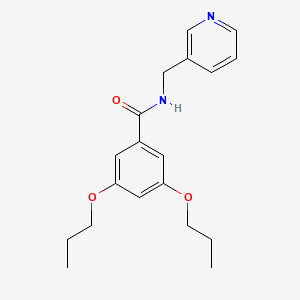
5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BBT, is a thiazolidinedione derivative that has been extensively studied for its potential applications in various scientific fields. BBT has been synthesized using different methods, and its mechanism of action has been elucidated.
科学研究应用
5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory, antioxidant, antidiabetic, and anticancer properties. 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用机制
5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione exerts its pharmacological effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of glucose and lipid metabolism. 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses. 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to modulate the expression of various genes involved in glucose and lipid metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects
5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the inhibition of inflammation and oxidative stress, and the modulation of cell proliferation and apoptosis. 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease lipid accumulation in adipose tissue and liver. 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, and to increase the activity of antioxidant enzymes. 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and metastasis of tumors.
实验室实验的优点和局限性
5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its high purity and stability, its well-characterized mechanism of action, and its potential applications in various scientific fields. However, 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione also has some limitations, including its low solubility in water and its potential toxicity at high doses. Therefore, careful dose and toxicity studies are required before 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione can be used in clinical settings.
未来方向
There are several future directions for the study of 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, including the development of new synthetic methods for 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione and its analogs, the investigation of its potential applications in the treatment of neurodegenerative disorders, the elucidation of its molecular targets and signaling pathways, and the evaluation of its safety and efficacy in clinical trials. 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione and its analogs may also be used as lead compounds for the development of new drugs with improved pharmacological properties.
合成方法
5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione can be synthesized using various methods, including the reaction of 4-bromobenzaldehyde with 4-chlorophenylacetic acid in the presence of thionyl chloride, followed by the reaction with thiosemicarbazide in the presence of sodium acetate and acetic acid. Another method involves the reaction of 4-bromobenzaldehyde with 4-chlorophenylacetic acid in the presence of acetic anhydride, followed by the reaction with thiosemicarbazide in the presence of sodium acetate and acetic acid. Both methods yield 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione with high purity and yield.
属性
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2S/c17-11-3-1-10(2-4-11)9-14-15(20)19(16(21)22-14)13-7-5-12(18)6-8-13/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQPQPTZJJQIOF-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-(2,5-dimethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5104087.png)


![3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5104111.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5104114.png)

![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5104122.png)
![2-amino-6-chloro-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5104129.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B5104137.png)



![3-chloro-2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5104184.png)